(6-Methylnaphthalen-2-yl)methanol
Overview
Description
(6-Methylnaphthalen-2-yl)methanol is an organic compound with the molecular formula C₁₂H₁₂O and a molecular weight of 172.23 g/mol . It is a derivative of naphthalene, characterized by a methyl group at the 6-position and a hydroxymethyl group at the 2-position. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methylnaphthalen-2-yl)methanol typically involves the reduction of (6-Methylnaphthalen-2-yl)methanal. This reduction can be achieved using reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation processes. These processes use catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the corresponding aldehyde under high pressure and temperature . This method is efficient for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(6-Methylnaphthalen-2-yl)methanol undergoes various chemical reactions, including:
Reduction: Further reduction can yield (6-Methylnaphthalen-2-yl)methane using strong reducing agents such as LiAlH₄.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄
Reduction: NaBH₄, LiAlH₄
Substitution: SOCl₂, PBr₃
Major Products Formed
Oxidation: (6-Methylnaphthalen-2-yl)methanal
Reduction: (6-Methylnaphthalen-2-yl)methane
Substitution: (6-Methylnaphthalen-2-yl)methyl chloride
Scientific Research Applications
(6-Methylnaphthalen-2-yl)methanol is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research on its derivatives has potential implications in drug development and pharmacology.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6-Methylnaphthalen-2-yl)methanol involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a substrate for enzymes that catalyze hydroxylation reactions . These interactions can lead to the formation of various metabolites, which can be studied for their biological activity and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthalenemethanol
- 6-Methyl-2-naphthalenemethanol
- 2-Methyl-6-hydroxymethyl-naphthalin
Uniqueness
(6-Methylnaphthalen-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research applications where specific reactivity and interactions are required .
Properties
IUPAC Name |
(6-methylnaphthalen-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c1-9-2-4-12-7-10(8-13)3-5-11(12)6-9/h2-7,13H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVKKYLKTADYNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00172716 | |
Record name | 2-Naphthalenemethanol, 6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00172716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19182-14-0 | |
Record name | 2-Naphthalenemethanol, 6-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019182140 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Naphthalenemethanol, 6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00172716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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